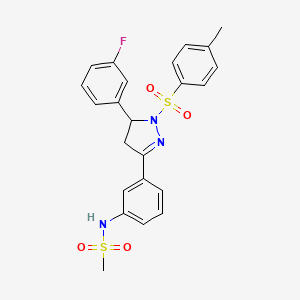

N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar fluorinated pyrazole compounds have been shown to have a high binding affinity to the human estrogen alpha receptor (erα) . ERα plays a crucial role in the growth and development of certain types of breast cancer .

Mode of Action

Similar fluorinated pyrazole compounds have been shown to interact with their targets (such as erα) by binding to them . This binding can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Similar fluorinated pyrazole compounds have been shown to affect various biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Pharmacokinetics

The presence of fluorine in the compound could potentially increase the binding affinity of the protein–ligand complex , which could impact its bioavailability.

Result of Action

Similar fluorinated pyrazole compounds have been shown to exhibit anti-cancer activity against breast cancer cell lines .

Action Environment

The stability of the compound could potentially be influenced by the presence of the c-f bond, which has greater stability than the c-h bond .

Biologische Aktivität

N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a tosyl group and a fluorophenyl moiety. The presence of the methanesulfonamide group enhances its solubility and bioavailability, which are critical for its biological activity.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Pyrazoles have been documented to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. By reducing prostaglandin synthesis, these compounds can alleviate symptoms associated with inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including resistant strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes within microbial cells .

Case Studies

- Anticancer Efficacy : In vitro studies using human cancer cell lines showed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The IC50 values were comparable to established anticancer agents, indicating strong potential for further development .

- Inflammation Models : In animal models of arthritis, administration of the compound led to a marked reduction in inflammation markers such as TNF-alpha and IL-6. Histological analysis confirmed decreased synovial inflammation and joint destruction .

- Antimicrobial Trials : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria in agar diffusion assays. Minimum inhibitory concentrations (MICs) were determined to be within therapeutic ranges for several pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

- Enzyme Inhibition : It acts as a selective inhibitor of COX enzymes, leading to reduced synthesis of pro-inflammatory mediators.

- Bacterial Cell Disruption : The structure allows for interaction with bacterial membranes or essential proteins involved in cell wall synthesis.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. For instance, compounds similar to N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

2. Anti-inflammatory Effects

Research indicates that pyrazole derivatives possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and colitis . For example, a related pyrazole derivative was found to reduce inflammation in animal models by inhibiting nitric oxide synthase activity .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been explored. Studies have reported that certain derivatives can effectively combat bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . This suggests potential applications in developing new antibiotics.

Material Science Applications

1. Nonlinear Optical Properties

Pyrazole derivatives are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The unique electronic structure of these compounds allows them to exhibit significant optical nonlinearity, making them suitable for use in laser technology and optical switching devices .

2. Photovoltaic Materials

Some pyrazole derivatives have shown promise as materials for organic photovoltaics due to their ability to absorb light and convert it into electrical energy efficiently. Their tunable electronic properties allow for optimization in solar cell applications, enhancing energy conversion efficiency .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of a similar pyrazole derivative in inhibiting breast cancer cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a related compound demonstrated significant anti-inflammatory effects in a murine model of colitis. The study revealed that treatment with the compound led to reduced levels of inflammatory markers and improved histological scores compared to control groups.

Eigenschaften

IUPAC Name |

N-[3-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-16-9-11-21(12-10-16)33(30,31)27-23(18-6-3-7-19(24)13-18)15-22(25-27)17-5-4-8-20(14-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOLICVCMNEHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.